

An In-Depth Technical Guide to the Interaction Partners of the pVHL Protein

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Compound of Interest

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The von Hippel-Lindau (pVHL) tumor suppressor protein is a critical component of cellular machinery, playing a pivotal role in a variety of signaling pathways. Its primary function is as the substrate recognition component of an E3 ubiquitin ligase complex, which targets proteins for degradation. Dysregulation of pVHL is implicated in several cancers, most notably clear cell renal cell carcinoma (ccRCC). This technical guide provides a comprehensive overview of the known interaction partners of pVHL, the methodologies used to identify and characterize these interactions, and the signaling pathways they modulate.

Core Interaction Partners of the VCB E3 Ubiquitin Ligase Complex

The pVHL protein forms the core of a multisubunit E3 ubiquitin ligase complex, often referred to as the VCB complex. This complex is essential for pVHL's tumor-suppressive functions. The primary components of this complex are:

- Elongin B and Elongin C: These proteins form a stable heterodimer that binds to the α -domain of pVHL. This interaction is crucial for the stability and proper functioning of the entire E3 ligase complex.^[1]
- Cullin 2 (CUL2): A scaffold protein that links the pVHL-Elongin BC module to the catalytic component of the ligase.^[2]

- RBX1 (RING-box protein 1): This protein contains a RING finger domain that recruits an E2 ubiquitin-conjugating enzyme, which is necessary for the transfer of ubiquitin to the target substrate.

Hypoxia-Inducible Factor 1 α (HIF-1 α): The Canonical Substrate

The most well-characterized substrate of the pVHL E3 ligase complex is Hypoxia-Inducible Factor 1 α (HIF-1 α), a master regulator of the cellular response to low oxygen levels (hypoxia).
[\[3\]](#)[\[4\]](#)[\[5\]](#)

Under normal oxygen conditions (normoxia), specific proline residues on HIF-1 α are hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This post-translational modification creates a binding site for the β -domain of pVHL.[\[3\]](#)[\[6\]](#) Upon binding, pVHL mediates the polyubiquitination of HIF-1 α , targeting it for rapid degradation by the proteasome.
[\[3\]](#)[\[4\]](#) This process prevents the accumulation of HIF-1 α and the subsequent activation of hypoxia-response genes. In hypoxic conditions, the lack of oxygen inhibits PHD activity, preventing HIF-1 α hydroxylation. As a result, pVHL cannot recognize and bind HIF-1 α , leading to its stabilization and the activation of genes involved in angiogenesis, glucose metabolism, and cell survival.[\[4\]](#)

Quantitative Analysis of pVHL-HIF-1 α Interaction

The binding affinity between pVHL and hydroxylated HIF-1 α is a critical determinant of its degradation. The interaction is of moderate strength, which is essential for the dynamic regulation of HIF-1 α levels.[\[3\]](#)

Interacting Proteins	Method	Binding Affinity (Kd)	Reference
pVHL & hydroxylated HIF-1 α peptide	Isothermal Titration Calorimetry (ITC)	~1.5 μ M	[3]
pVHL & non-hydroxylated HIF-1 α peptide	Isothermal Titration Calorimetry (ITC)	No detectable binding	[3]

Other Notable Interaction Partners of pVHL

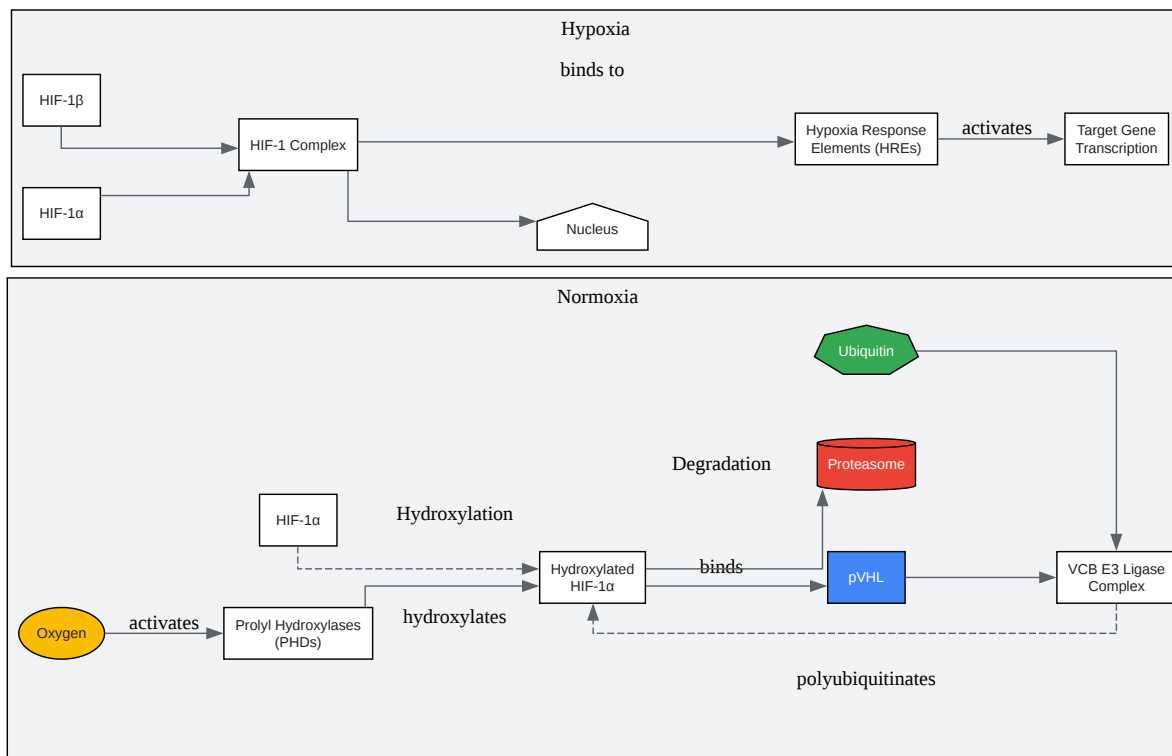
Beyond the core VCB complex and HIF-1 α , pVHL interacts with a diverse array of proteins, implicating it in numerous cellular processes independent of the hypoxia pathway.

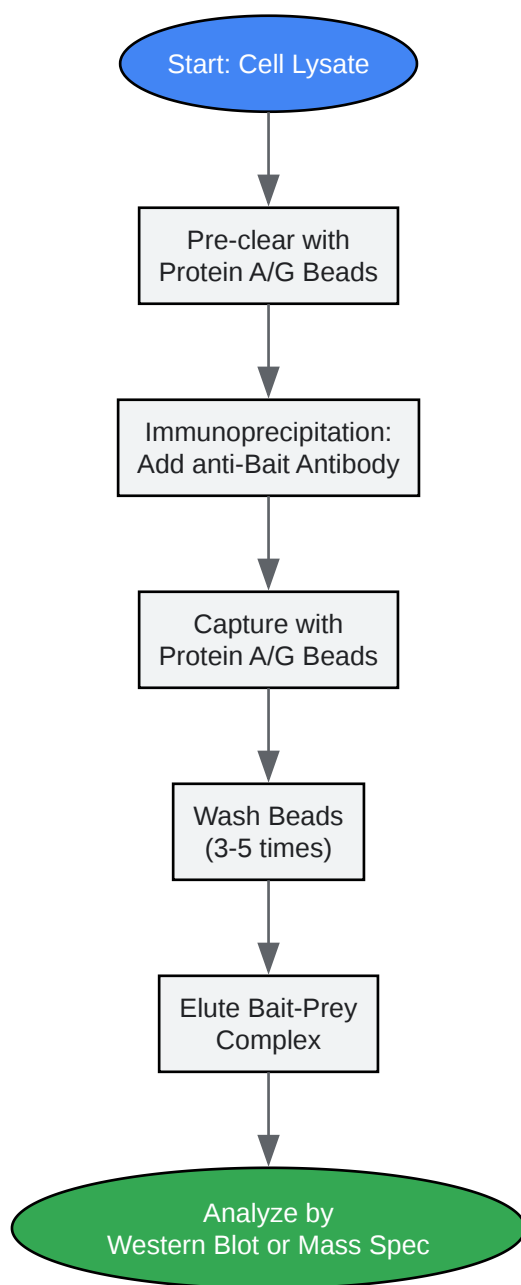
Interacting Protein	Function/Pathway	Evidence
Atypical Protein Kinase C (aPKC) isoforms (PKC ζ and PKC λ/ι)	Cell growth, apoptosis, cell polarity	Direct interaction with the pVHL β -domain, leading to ubiquitination and degradation of activated aPKC.[7][8]
Protein Kinase C δ (PKC δ)	Signal transduction	Direct interaction, though it does not appear to be a substrate for pVHL-mediated degradation.[9][10]
RNA Polymerase II Subunits (RPB1 and RPB7)	Transcription	pVHL can mediate the ubiquitination of these subunits, affecting their stability and function.[11]
p53	Tumor suppression	pVHL can interact with and stabilize p53.
Tubulin	Cytoskeleton organization	pVHL can associate with microtubules.
Fibronectin	Extracellular matrix assembly	pVHL plays a role in the deposition of fibronectin in the extracellular matrix.
Akt	Cell survival, proliferation	pVHL can bind to hydroxylated Akt, inhibiting its kinase activity in an E3 ligase-independent manner.[12]

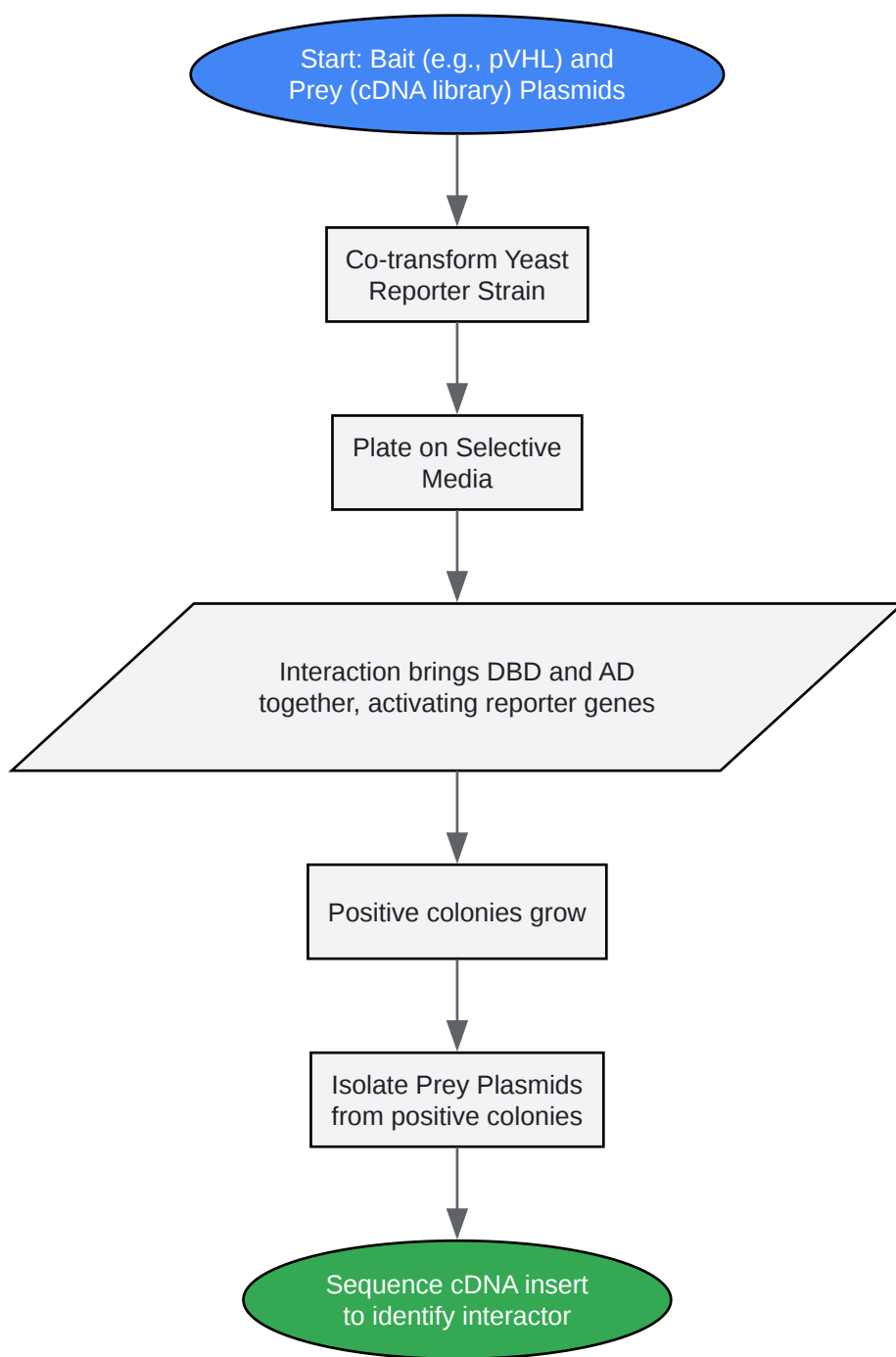
Signaling Pathways Involving pVHL

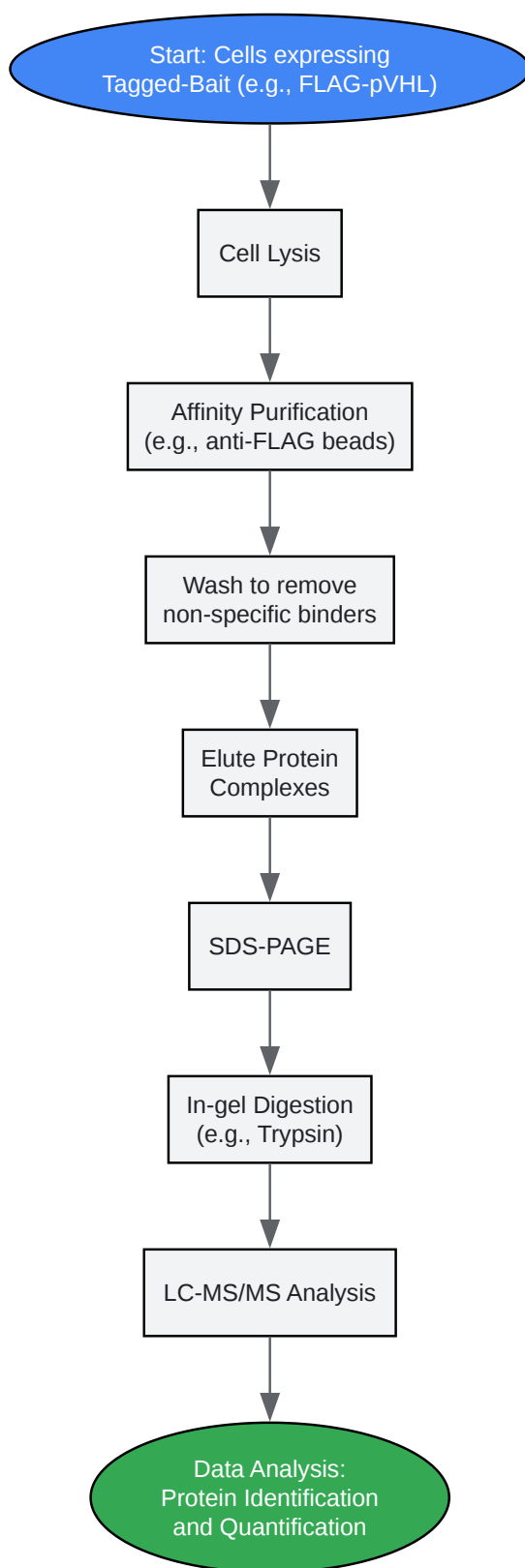
pVHL-HIF-1 α Signaling Pathway

This is the central pathway regulated by pVHL. It acts as an oxygen sensing mechanism, controlling the levels of HIF-1 α and thereby regulating cellular adaptation to hypoxia.









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